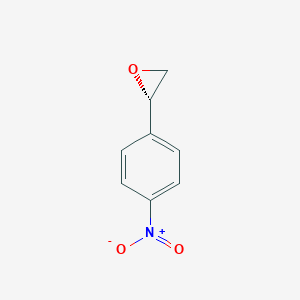

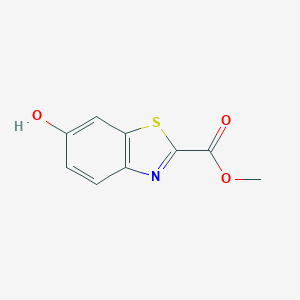

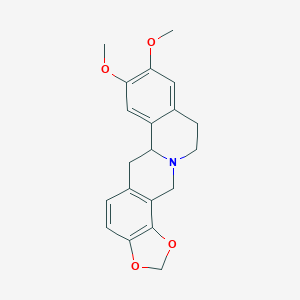

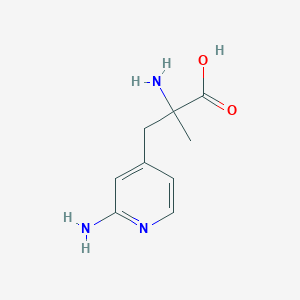

![molecular formula C14H20O7 B150651 Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- CAS No. 36804-11-2](/img/structure/B150651.png)

Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the behavior of similar organic molecules. The first paper discusses 1,1,1-tris(hydroxymethyl)ethane as a ligand in copper-catalyzed cross-coupling reactions , while the second paper examines the polymorphism and phase transition of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone . These studies can shed light on the potential reactivity and structural characteristics of ethanone derivatives.

Synthesis Analysis

The synthesis of related compounds involves the use of ligands and catalysts to facilitate cross-coupling reactions. In the case of 1,1,1-tris(hydroxymethyl)ethane, it serves as a tridentate O-donor ligand in copper-catalyzed reactions to form various bonds such as C-N, C-S, and C-O . Although the synthesis of Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- is not explicitly described, similar methodologies could potentially be applied for its synthesis, considering the reactivity of the phenyl ring and the presence of substituents that may influence the reaction pathways.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- can be quite complex, as evidenced by the study of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone. This compound exhibits polymorphism, with different spatial arrangements leading to distinct packing schemes . The bond lengths and angles are consistent between the polymorphs, but their three-dimensional arrangement varies. This suggests that Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- may also exhibit polymorphism, which could affect its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactions involving compounds with an ethanone moiety can be diverse. The first paper indicates that the ligand used can facilitate the formation of various types of bonds in the presence of a copper catalyst . This implies that Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- could potentially undergo similar reactions, depending on the functional groups present and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethanone derivatives can be influenced by their molecular structure. The study of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone shows that polymorphism can lead to different physical properties, such as melting points, as indicated by the phase transition observed between 338-340 K . The compound's stability and interactions are also influenced by noncovalent interactions and quantum chemical calculations. These findings suggest that Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- could have unique physical and chemical properties that depend on its molecular conformation and intermolecular forces.

Aplicaciones Científicas De Investigación

Structural Analysis and Properties

- X-ray and DFT-Calculated Structures : The molecular structures of Ethanone derivatives have been determined using X-ray diffraction techniques and characterized by IR. Density functional theory (DFT) calculations show that these compounds have strong intramolecular hydrogen bonds and energetic behaviors that vary with the polarity of the solvent (Șahin et al., 2011).

Synthesis and Chemical Properties

Novel Photoremovable Protecting Group : Ethanone derivatives have been introduced as new photoremovable protecting groups for carboxylic acids. This research presents the synthesis and the results of photorelease of the protected acids (Walters N. Atemnkeng et al., 2003).

Antimicrobial Properties Study : Ethanone derivatives have been explored for their antimicrobial properties through molecular docking studies. The research objective was to determine the binding efficacy of the compound with proteins in Staphylococcus aureus (Medicharla SRI SATYA et al., 2022).

Material Science and Optical Properties

Synthesis and Optical Properties : Research on a novel heterocyclic Ethanone derivative showcases its synthesis, crystal structure, and thermal stability. The study also includes analysis using single crystal XRD and UV-visible techniques (C. Shruthi et al., 2019).

Antifungal and Pharmaceutical Applications : Novel paeonol derivatives linked with a 1,2,3-triazole moiety, synthesized using Ethanone, showed significant antifungal activities. The research involved designing and synthesizing these compounds and evaluating their bioactivity (Yu-qin Jiang et al., 2015).

Propiedades

IUPAC Name |

1-[2,4,6-tris(methoxymethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O7/c1-10(15)14-12(20-8-17-3)5-11(19-7-16-2)6-13(14)21-9-18-4/h5-6H,7-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDSPVUFCCVMCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OCOC)OCOC)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448981 |

Source

|

| Record name | Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- | |

CAS RN |

36804-11-2 |

Source

|

| Record name | Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

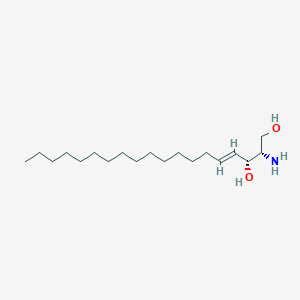

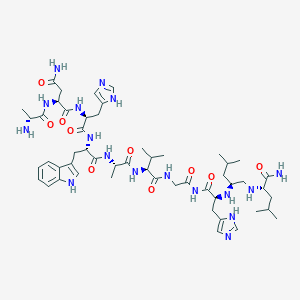

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)